molecular formula C15H13N3O3S B2768880 N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide CAS No. 687582-37-2

N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide

Cat. No.: B2768880
CAS No.: 687582-37-2
M. Wt: 315.35
InChI Key: HARPNBWUDDSDDS-UHFFFAOYSA-N
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Description

“N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

An improved method has been proposed for the reaction of the methyl ester of 4-hydroxy-1-methyl-2,2-di-oxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with hetarylamines to give 4-hydroxy-1-methyl-2,2-di-oxo-N-(pyridin-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides and analogs with the similar structure in good yield and purity .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H NMR and 13C NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using techniques such as melting point determination and NMR spectroscopy .

Scientific Research Applications

Antitumor and Antimicrobial Activities

N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide and its derivatives have been extensively studied for their potential in medical and scientific research, specifically targeting antitumor and antimicrobial applications. These compounds exhibit a broad spectrum of biological activities due to their ability to interact with various cellular targets.

Antifolate Activity and Dihydrofolate Reductase Inhibition One significant area of application for these compounds is as antifolates, inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway of cells. This inhibition is crucial in cancer treatment because it can halt the synthesis of DNA, RNA, and proteins necessary for cell division and growth. The classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its nonclassical analogues have shown excellent inhibition of human DHFR and significant antitumor activity against several tumor cells in culture (Gangjee et al., 2007).

Aldose Reductase Inhibitory Activity These compounds have also been explored for their aldose reductase inhibitory activity, which is pivotal in managing complications of diabetes, such as cataracts and neuropathy. Substituted 2,4-dioxo-thienopyrimidin-1-acetic acids with a benzyl moiety at the N-3 position were prepared and tested in vitro for their aldose reductase inhibitory activity, showcasing potent IC50 values in the 10^−8 M range (Ogawva et al., 1993).

Antimicrobial Efficacy In the realm of antimicrobial research, derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. A series of these derivatives demonstrated potent antibacterial potency against E. coli, B. subtilis, B. cereus, and K. pneumonia, along with antifungal potency against A. flavus, A. niger, P. marneffei, and C. albicans (Kerru et al., 2019).

Structural Insights and Applications Structural analysis of these compounds, through crystallographic studies, provides insights into their molecular conformation and potential interactions with biological targets. Such studies are foundational in the design of new drugs with enhanced efficacy and reduced side effects (Subasri et al., 2016).

Properties

IUPAC Name

N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-12(16-8-10-4-2-1-3-5-10)9-18-14(20)13-11(6-7-22-13)17-15(18)21/h1-7H,8-9H2,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARPNBWUDDSDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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